molecular formula C13H16BrNO3 B2443272 ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate CAS No. 1820706-53-3

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No. B2443272
CAS RN: 1820706-53-3
M. Wt: 314.179
InChI Key: PWMOVBGWHOEIOS-UHFFFAOYSA-N
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Description

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is a chemical compound with the CAS number 1820706-53-3 . It has a molecular weight of 314.18 and a molecular formula of C13H16BrNO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.18 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), or urethane, has been identified in a variety of fermented foods and beverages. It is considered genotoxic and carcinogenic across several species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The occurrence of ethyl carbamate arises from chemical reactions involving urea, proteins, cyanide, and hydrocyanic acid during fermentation. Detection methods for ethyl carbamate in food and beverages have evolved, incorporating techniques such as gas chromatography coupled with mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC). Efforts to mitigate ethyl carbamate levels include optimizing production practices and employing enzymatic or chemical methods to reduce precursor substances (Weber & Sharypov, 2009).

Carcinogenicity and Toxicological Reviews

Urethane's carcinogenic potential has been documented through its administration in laboratory animals, leading to various neoplasms. Its use in laboratory settings raises concerns regarding safety for personnel, though guidelines exist to mitigate risks. The absorption through the skin and its undefined oncogenic intermediate formation in the blood highlight urethane's complex biological interactions (Field & Lang, 1988).

Determination and Reduction in Alcoholic Beverages

The presence of ethyl carbamate in alcoholic beverages has prompted the development of precise determination methods to control its content. Various sample preparation techniques have been reviewed, emphasizing the importance of accurate, fast, and simple methods for ethyl carbamate quantification. Such research aims to support efforts in reducing ethyl carbamate levels in beverages, contributing to public health safety (Zhao Gong-ling, 2009).

Modulation of Carcinogenicity by Ethyl Alcohol

Investigations into the interactions between ethanol and urethane's metabolism and carcinogenicity reveal complex dynamics. While ethanol consumption may influence the metabolic activation of urethane, potentially affecting its carcinogenicity, the exact mechanisms and implications remain areas for further study. These interactions underline the need for comprehensive research to understand how ethanol influences urethane's effects (Benson & Beland, 1997).

properties

IUPAC Name

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOVBGWHOEIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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